molecular formula C12H12N2OS2 B6141299 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one CAS No. 5808-68-4

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B6141299
CAS No.: 5808-68-4
M. Wt: 264.4 g/mol
InChI Key: ZXZDQOVTGVYITO-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a pyrimidine ring substituted with methyl groups at the 4 and 6 positions, a thiophene ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound, such as thiophenol, under basic conditions.

    Coupling with Thiophene: The final step involves coupling the thioether intermediate with a thiophene derivative using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(phenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of both a thiophene ring and a thioether linkage, which confer distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-8-6-9(2)14-12(13-8)17-7-10(15)11-4-3-5-16-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZDQOVTGVYITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973659
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-68-4
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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